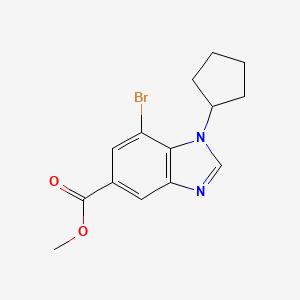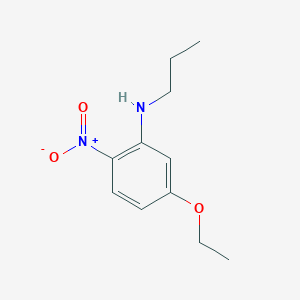![molecular formula C8H16Cl2N2O B1432111 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 1417301-86-0](/img/structure/B1432111.png)
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
Übersicht
Beschreibung
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a chemical compound with the IUPAC name 2,8-diazaspiro [4.5]decan-3-one dihydrochloride . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H . This indicates the presence of two chlorine atoms, which is consistent with it being a dihydrochloride .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.13 .Wirkmechanismus
Target of Action
The primary targets of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride are Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases . TYK2/JAK1 are involved in the regulation of immune responses, and their inhibition can help manage inflammatory conditions .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 and TYK2/JAK1 . It binds to these kinases, thereby inhibiting their activity. This results in the disruption of necroptosis and the regulation of immune responses .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway, preventing cell death and reducing inflammation . By inhibiting TYK2/JAK1, it affects the JAK-STAT signaling pathway, which plays a key role in immune system regulation .
Result of Action
The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound’s action on TYK2/JAK1 results in an excellent anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has been shown to exhibit prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . The inhibition of RIPK1 is crucial in blocking necroptosis, a form of programmed cell death associated with inflammation and various diseases. By inhibiting RIPK1, this compound can potentially modulate inflammatory responses and provide therapeutic benefits in conditions such as inflammatory bowel disease .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . The compound’s ability to inhibit necroptosis suggests its potential to modulate cell signaling pathways and gene expression related to cell death and inflammation. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the activation of downstream necroptotic signaling pathways . This inhibition leads to a reduction in the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key effector of necroptosis. By blocking this pathway, this compound can effectively prevent necroptotic cell death and reduce inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that this compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent efficacy. At lower doses, it effectively inhibits RIPK1 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with RIPK1. The compound’s inhibition of RIPK1 affects the downstream signaling pathways involved in necroptosis and inflammation . Additionally, it may interact with other enzymes and cofactors involved in cellular metabolism, potentially altering metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s spirocyclic structure may facilitate its uptake and distribution across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments where it exerts its inhibitory effects on RIPK1.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in necroptotic signaling . The compound’s localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its activity and function in modulating cell death and inflammation.
Eigenschaften
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNXFYCUYCIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-57-6 | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



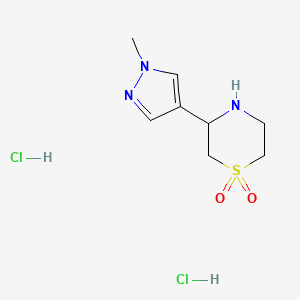


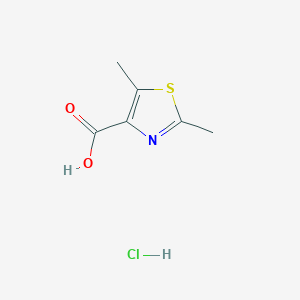
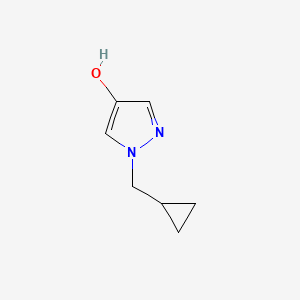
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1432040.png)


